molecular formula C15H17N5O4S B2379319 3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-36-8

3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid

Cat. No.: B2379319
CAS No.: 896170-36-8
M. Wt: 363.39
InChI Key: WZEFLJYRPFPFER-UHFFFAOYSA-N
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Description

The compound 3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid features a 1,2,4-triazine core substituted with a sulfanyl-linked 4-methylanilino group and a propanoic acid moiety. The propanoic acid group enhances solubility, while the 4-methylanilino substituent may influence steric and electronic interactions with biological targets.

Properties

IUPAC Name

3-[4-amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c1-9-2-4-10(5-3-9)17-12(21)8-25-15-19-18-11(6-7-13(22)23)14(24)20(15)16/h2-5H,6-8,16H2,1H3,(H,17,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEFLJYRPFPFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the amino and sulfanyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at Triazine Ring

The 1,2,4-triazin-5-one moiety undergoes nucleophilic substitution at position 3 due to electron-deficient character. Key reactions include:

Reaction TypeConditionsProductsYield (%)Key ObservationsSource
AlkylationK₂CO₃, DMF, 60°C, 12h3-alkyl derivatives65–78Selective at C3; steric hindrance limits bulkier substituents
ArylationPd(PPh₃)₄, arylboronic acid, 80°C3-aryl analogs55–62Suzuki coupling feasible but requires anhydrous conditions
  • Mechanism : Deprotonation of the sulfanyl group enhances electron withdrawal from the triazine ring, facilitating nucleophilic attack at C3.

Hydrolysis Reactions

The oxo group at position 5 and ester-like linkages are susceptible to hydrolysis:

Hydrolysis TargetConditionsProductsNotesSource
5-oxo group2M HCl, reflux, 6h5-hydroxy derivativePartial ring opening observed at >8h
Sulfanyl bridgeNaOH (aq), 80°CThiol intermediateReversible under acidic conditions
  • Kinetics : Hydrolysis of the 5-oxo group follows first-order kinetics with k=0.12h1k=0.12\,\text{h}^{-1}
    at pH 7.

Carboxylic Acid Reactivity

The propanoic acid group participates in standard carboxylate reactions:

ReactionReagentsProductsApplicationsSource
EsterificationSOCl₂, MeOHMethyl esterImproved lipid solubility for prodrugs
AmidationEDC/HOBt, aminesAmide derivativesEnhanced target binding in SAR studies

Amino Group Modifications

The 4-amino group undergoes acylation and redox reactions:

ReactionConditionsProductsSelectivitySource
AcetylationAc₂O, pyridineN-acetylated analog90% yield; no side-chain interference
OxidationH₂O₂, Fe²⁺Nitroso derivativeRequires pH 4–5 for stability

Sulfanyl Group Reactivity

The -S- linkage enables disulfide formation and alkylation:

ReactionConditionsProductsNotesSource
OxidationH₂O₂, 25°CDisulfide dimerReversible with DTT
AlkylationCH₃I, KOHS-methyl derivativeLoss of hydrogen-bonding capacity

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces cleavage of the triazine ring, forming cyanuric acid derivatives (t₁/₂ = 2.3h in methanol).

  • Thermal Stability : Decomposes at >200°C via decarboxylation, confirmed by TGA-DSC.

Catalytic Reactions

Catalyst SystemReaction TypeEfficiency (%)SelectivitySource
Pd/C, H₂ (1 atm)Hydrogenolysis85Cleaves C–S bond
Lipase BEnantioselective ester hydrolysis78R-enantiomer preference

Scientific Research Applications

Chemistry

In chemistry, 3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe in biochemical assays to investigate cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition or protein modulation is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural analogs and their properties:

Compound ID Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound 4-methylanilino C₁₆H₁₇N₅O₄S 375.4 Triazine core, methylanilino group, propanoic acid
Compound A 3-chloro-2-methylphenyl C₁₅H₁₆ClN₅O₄S 397.83 Chlorine atom increases electronegativity; may enhance binding affinity
Compound B 2,3-dihydro-1,4-benzodioxin-6-yl C₁₆H₁₇N₅O₆S 407.4 Benzodioxin ring improves solubility via oxygen atoms
Compound C 4-isopropylphenyl C₁₄H₁₈N₆O₂S 358.4 Isopropyl group increases hydrophobicity; potential for membrane penetration
Compound D 4-methylphenyl (triazole core) C₁₁H₁₂N₄O₂S 264.3 Triazole instead of triazine; alters electronic properties
Key Observations:
  • Solubility: Compound B’s benzodioxin group increases polarity, which may improve aqueous solubility compared to the target compound’s methylanilino group .
  • Hydrophobicity : The isopropyl group in Compound C could enhance lipid membrane permeability, favoring pharmacokinetic properties .
  • Core Modification: Compound D’s triazole core (vs.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound C
LogP (Predicted) 1.2 1.8 0.9 2.5
Water Solubility (mg/mL) 12.4 8.7 18.3 5.6
Hydrogen Bond Donors 3 3 4 2
Rotatable Bonds 7 6 8 5
  • Solubility : Compound B’s benzodioxin group contributes to higher aqueous solubility (18.3 mg/mL) .

Biological Activity

The compound 3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring, an amino group, and a propanoic acid moiety, which contribute to its biological activity. The presence of the sulfanyl and oxo groups may enhance its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C₁₃H₁₅N₅O₄S
  • Molecular Weight : 325.36 g/mol

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Many triazine derivatives show effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis.
  • Anticancer Properties : Some studies suggest that triazine compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Neuroprotective Effects : Certain derivatives have shown potential in protecting neuronal cells from excitotoxicity, possibly through modulation of glutamate receptors.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that related triazine compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism involved interference with bacterial protein synthesis .
  • Anticancer Potential :
    • A series of experiments indicated that triazine derivatives could inhibit tumor growth in vitro by inducing cell cycle arrest in the G2/M phase. This was attributed to the downregulation of cyclin-dependent kinases (CDKs) .
  • Neuroprotection :
    • Research on neuroprotective properties revealed that certain analogs could reduce oxidative stress in neuronal cells, thereby preventing apoptosis induced by glutamate toxicity . The activation of the PI3K/Akt pathway was noted as a crucial mechanism for neuroprotection .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialTriazine DerivativesDisruption of cell wall synthesis
AnticancerSimilar TriazinesInduction of apoptosis via CDK inhibition
NeuroprotectiveTriazine AnaloguesModulation of glutamate receptors and oxidative stress

Q & A

Q. What synthetic strategies are effective for constructing the triazine-thioether core of this compound?

Methodological Answer:

  • Stepwise Functionalization : Begin with 1,2,4-triazin-5-one derivatives, introducing sulfanyl groups via nucleophilic substitution. For example, coupling 2-(4-methylanilino)-2-oxoethyl thiol with a brominated triazine precursor under reflux in ethanol (80–88% yield) .
  • Protection of Amino Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during sulfanyl or propanoic acid attachment. Deprotection with HCl (reflux, 70–75% yield) ensures retention of stereochemistry .
  • Characterization : Confirm structural integrity via 1H^1H/13C^{13}C NMR (e.g., δ 12.8 ppm for triazine NH) and IR (C=O stretching at 1680–1720 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR identifies protons on the triazine ring (δ 8.2–8.5 ppm) and sulfanyl-linked ethyl group (δ 3.1–3.4 ppm). 13C^{13}C NMR confirms carbonyl carbons (C=O at 170–175 ppm) .
  • Elemental Analysis : Verify empirical formula (e.g., C16_{16}H18_{18}N6_{6}O3_{3}S) with ≤0.4% deviation from theoretical values .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]+^+ at m/z 375.12) and fragments (e.g., loss of CO2_2 from the propanoic acid moiety) .

Q. How can researchers mitigate hazards during synthesis and handling?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 1 for acute toxicity) .
  • Ventilation : Use fume hoods to limit inhalation of volatile intermediates (e.g., hydrogen bromide gas during bromination) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from deprotection) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl groups on the triazine ring enhance electrophilicity at the C-3 position, accelerating sulfanyl group attachment (k = 0.15 min1^{-1} in DMF at 60°C) .
  • Steric Effects : Bulky substituents (e.g., 4-methylanilino) reduce reaction rates by hindering access to the reactive site. Optimize solvent polarity (e.g., DMSO vs. THF) to balance steric and electronic factors .
  • Computational Modeling : Density Functional Theory (DFT) predicts charge distribution (e.g., Mulliken charges on triazine N atoms) to guide synthetic design .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve ambiguities in NMR assignments (e.g., overlapping proton signals) by determining bond lengths (e.g., S–C bond = 1.81 Å) and dihedral angles (e.g., 85° between triazine and phenyl rings) .
  • Dynamic NMR Experiments : Variable-temperature 1H^1H NMR identifies conformational flexibility (e.g., rotamers in the propanoic acid side chain) .
  • Cross-Validation : Compare experimental IR spectra with simulated spectra from computational tools (e.g., Gaussian 16) to confirm functional group assignments .

Q. What strategies improve the compound’s stability under physiological conditions for bioactivity studies?

Methodological Answer:

  • pH Optimization : Stabilize the propanoic acid moiety by buffering solutions at pH 6.5–7.4 to prevent decarboxylation .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to maintain integrity during long-term storage .
  • Prodrug Design : Mask the carboxylic acid group as an ester (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo restoring activity .

Q. How can 3D-QSAR models predict the compound’s bioactivity against target enzymes?

Methodological Answer:

  • Descriptor Selection : Use steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies), and hydrophobic (logP) parameters .
  • Training Set : Include 20–30 analogs with measured IC50_{50} values (e.g., triazine derivatives tested against monoamine oxidase) .
  • Validation : Calculate cross-validated q2q^2 (>0.6) and predictive r2r^2 (>0.5) to ensure model robustness. Dock the compound into enzyme active sites (e.g., AutoDock Vina) to validate binding modes .

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